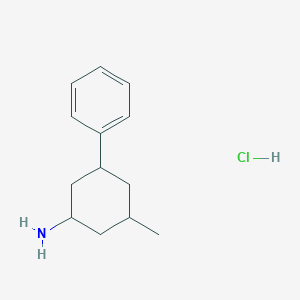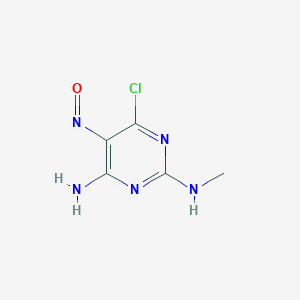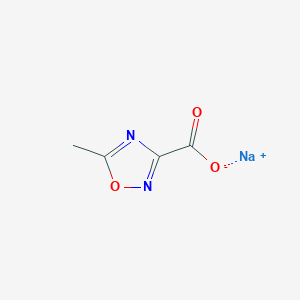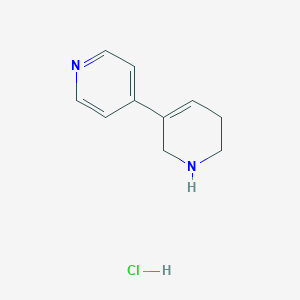
4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride
Overview
Description
“4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride” is a heterocyclic organic compound . It is also known as THP. The IUPAC name for this compound is 1,2,5,6-tetrahydro-3,4’-bipyridine dihydrochloride .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .
Molecular Structure Analysis
The molecular weight of “4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride” is 196.67 g/mol. The InChI code for this compound is 1S/C10H12N2.2ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;;/h2-4,6-7,12H,1,5,8H2;2*1H .
Physical And Chemical Properties Analysis
The physical form of “4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride” is a powder . The storage temperature for this compound is 4 degrees Celsius .
Scientific Research Applications
Synthesis of Complex Heterocycles
4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride serves as a precursor or intermediate in the synthesis of complex heterocyclic compounds. For instance, it has been used in novel methodologies for constructing pyrindines and tetrahydroquinolines through a one-pot, multi-component process, highlighting its versatility in building significant heterocyclic structures (Yehia, Polborn, & Müller, 2002). Such compounds are essential in developing pharmaceuticals and natural product synthesis.
Coordination Chemistry and Supramolecular Assemblies
The pyridine moiety in this compound makes it a suitable candidate for supramolecular coordination chemistry. Its structural features enable it to participate in the self-assembly of metal complexes, contributing to the development of grid-like metal complexes essential for materials science (Hoogenboom, Moore, & Schubert, 2006). These complexes have potential applications in catalysis, magnetic materials, and molecular recognition.
Molecular Structure Studies
Research has also focused on the molecular and crystal structures of derivatives of this compound, providing insights into their geometric conformations and interactions. Such studies are crucial for understanding the physicochemical properties of these compounds and their potential applications in drug design and development (Vimalraj & Pandiarajan, 2010). The crystal structure analysis helps in elucidating the hydrogen bonding interactions and stability of these compounds, which is essential for designing molecules with desired properties.
Anticancer Activity
Another significant area of application is in medicinal chemistry, where derivatives synthesized from 4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride have been explored for their anticancer properties. The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation as anticancer agents demonstrates the potential of this compound in contributing to the development of new therapeutic agents (Redda & Gangapuram, 2007).
Safety And Hazards
properties
IUPAC Name |
4-(1,2,3,6-tetrahydropyridin-5-yl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;/h2-4,6-7,12H,1,5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWWZDQLTSWRJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1)C2=CC=NC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,5,6-Tetrahydropyridin-3-yl)pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-amine hydrochloride](/img/structure/B1435421.png)
![4-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B1435422.png)
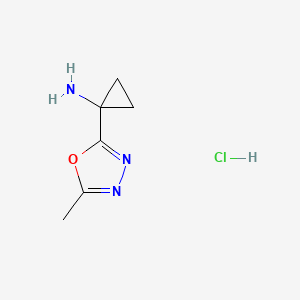
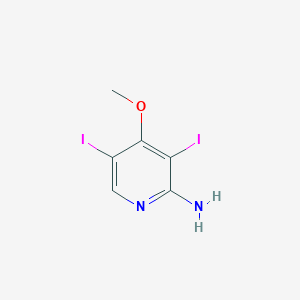
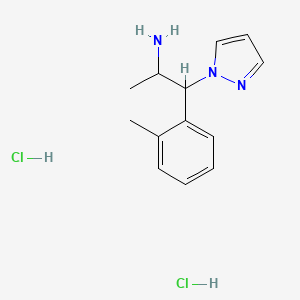
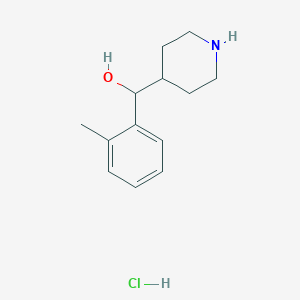
amine hydrochloride](/img/structure/B1435429.png)
![3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435431.png)
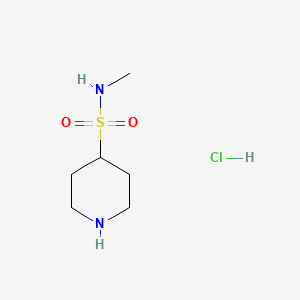
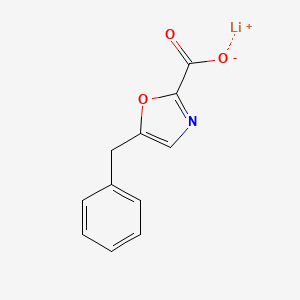
![1-methyl-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1435438.png)
